1,5-diamino-4-(1H-benzimidazol-2-yl)-2H-pyrrol-3-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Diamino-4-(1H-benzoimidazol-2-yl)-1,2-dihydro-pyrrol-3-one involves multiple steps. The starting materials typically include benzoimidazole derivatives and pyrrolone precursors. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve large-scale synthesis techniques similar to those used in laboratory settings. These methods would include the use of high-efficiency reactors and purification systems to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
1,5-Diamino-4-(1H-benzoimidazol-2-yl)-1,2-dihydro-pyrrol-3-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogens for substitution reactions. The conditions often involve specific temperatures and pH levels to ensure the reactions proceed efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
1,5-Diamino-4-(1H-benzoimidazol-2-yl)-1,2-dihydro-pyrrol-3-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is utilized in studies involving enzyme interactions and protein binding.
Medicine: Although not intended for therapeutic use, it is used in research to understand its potential effects on biological systems.
Industry: It is employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,5-Diamino-4-(1H-benzoimidazol-2-yl)-1,2-dihydro-pyrrol-3-one involves its interaction with specific molecular targets. These targets may include enzymes and receptors that play a role in various biochemical pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular functions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1,5-Diamino-4-(1H-benzoimidazol-2-yl)-1,2-dihydro-pyrrol-3-one include other benzoimidazole derivatives and pyrrolone compounds. These compounds share structural similarities but may differ in their functional groups and overall reactivity .
Uniqueness
What sets 1,5-Diamino-4-(1H-benzoimidazol-2-yl)-1,2-dihydro-pyrrol-3-one apart is its specific combination of functional groups, which confer unique chemical properties and reactivity. This makes it particularly valuable in research applications where these properties are advantageous .
Properties
IUPAC Name |
1,5-diamino-4-(1H-benzimidazol-2-yl)-2H-pyrrol-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5O/c12-10-9(8(17)5-16(10)13)11-14-6-3-1-2-4-7(6)15-11/h1-4H,5,12-13H2,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILFJCRUUZHVFHE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C(=C(N1N)N)C2=NC3=CC=CC=C3N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=O)C(=C(N1N)N)C2=NC3=CC=CC=C3N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.